4-(Cyclopentyloxy)picolinimidamide 4-(Cyclopentyloxy)picolinimidamide
Brand Name: Vulcanchem
CAS No.: 1179533-43-7
VCID: VC4071726
InChI: InChI=1S/C11H15N3O/c12-11(13)10-7-9(5-6-14-10)15-8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13)
SMILES: C1CCC(C1)OC2=CC(=NC=C2)C(=N)N
Molecular Formula: C11H15N3O
Molecular Weight: 205.26

4-(Cyclopentyloxy)picolinimidamide

CAS No.: 1179533-43-7

Cat. No.: VC4071726

Molecular Formula: C11H15N3O

Molecular Weight: 205.26

* For research use only. Not for human or veterinary use.

4-(Cyclopentyloxy)picolinimidamide - 1179533-43-7

Specification

CAS No. 1179533-43-7
Molecular Formula C11H15N3O
Molecular Weight 205.26
IUPAC Name 4-cyclopentyloxypyridine-2-carboximidamide
Standard InChI InChI=1S/C11H15N3O/c12-11(13)10-7-9(5-6-14-10)15-8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13)
Standard InChI Key WNXOEQNHKLUQSD-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=CC(=NC=C2)C(=N)N
Canonical SMILES C1CCC(C1)OC2=CC(=NC=C2)C(=N)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s core structure consists of a pyridine ring (picolinamide derivative) with an imidamide functional group (-C(=NH)NH2) at the 2-position and a cyclopentyloxy group (-O-cyclopentyl) at the 4-position. This configuration confers unique steric and electronic properties:

  • Molecular Formula: C11H16N3O\text{C}_{11}\text{H}_{16}\text{N}_3\text{O} (free base) or C11H18ClN3O\text{C}_{11}\text{H}_{18}\text{ClN}_3\text{O} (hydrochloride salt).

  • Molecular Weight: 241.73 g/mol (hydrochloride form).

  • CAS Registry: 1179361-71-7 (hydrochloride salt).

The cyclopentyloxy group introduces significant lipophilicity compared to smaller alkoxy substituents (e.g., methoxy or ethoxy), potentially enhancing membrane permeability but reducing aqueous solubility.

Synthesis and Manufacturing

Key Synthetic Routes

While proprietary methods likely dominate industrial production, academic literature on analogous compounds suggests plausible pathways:

Nucleophilic Substitution

  • Starting Material: 4-Chloropicolinimidamide.

  • Reaction: Treatment with cyclopentanol in the presence of a base (e.g., potassium carbonate) under reflux conditions:

    4-Cl-picolinimidamide+CyclopentanolBase4-(Cyclopentyloxy)picolinimidamide+HCl\text{4-Cl-picolinimidamide} + \text{Cyclopentanol} \xrightarrow{\text{Base}} \text{4-(Cyclopentyloxy)picolinimidamide} + \text{HCl}
  • Salt Formation: Precipitation as the hydrochloride salt using HCl gas or concentrated hydrochloric acid.

Catalytic Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically introduce the cyclopentyloxy group, though this remains speculative without explicit literature.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated <1 mg/mL (free base) due to high lipophilicity from the cyclopentyl group.

  • Thermal Stability: Likely stable up to 150°C, based on thermal gravimetric analysis of similar imidamide derivatives.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~1650 cm1^{-1} (C=N stretch, imidamide) and ~1250 cm1^{-1} (C-O-C, cyclopentyloxy).

  • NMR:

    • 1H^1\text{H}: δ 1.5–2.1 ppm (cyclopentyl protons), δ 8.3–8.6 ppm (pyridine protons).

    • 13C^{13}\text{C}: δ 70–75 ppm (O-bearing cyclopentyl carbon), δ 155–160 ppm (imidamide carbons).

Biological Activity and Mechanisms

Hypothetical Pharmacological Targets

While direct studies are lacking, structural analogs suggest potential interactions with:

  • Enzyme Targets:

    • Kinases: Inhibition via ATP-binding pocket competition.

    • Proteases: Chelation of catalytic metal ions (e.g., zinc-dependent enzymes).

  • Receptor Targets: G-protein-coupled receptors (GPCRs) modulated by lipophilic small molecules.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s imidamide group serves as a versatile handle for further derivatization:

  • Prodrug Development: Conversion to amidine prodrugs for enhanced bioavailability.

  • Metal Chelation: Coordination with transition metals for catalytic or diagnostic applications.

Material Science

  • Polymer Additives: Potential use as a stabilizer or crosslinking agent in high-performance polymers.

Future Research Directions

Priority Areas

  • Target Identification: High-throughput screening against disease-relevant enzymes/receptors.

  • Formulation Optimization: Nanoencapsulation to improve solubility and delivery.

  • Ecotoxicology: Impact assessment on aquatic ecosystems.

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